molecular formula C15H17N5O2S B2550148 1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034530-05-5

1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2550148
CAS No.: 2034530-05-5
M. Wt: 331.39
InChI Key: FGNGPLRDPZBSIO-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide (CAS 2034530-05-5) is a specialized organic compound with a molecular formula of C15H17N5O2S and a molecular weight of 331.4 g/mol . This complex molecule features a unique structure combining a thieno[3,2-d]pyrimidin-4-one core with a 1,3,5-trimethyl-1H-pyrazole-4-carboxamide group, resulting in a topology with a polar surface area of 108 Ų . This specific architectural motif is of significant interest in medicinal chemistry research for the design of novel bioactive molecules. The presence of both nitrogen and oxygen-containing heterocyclic rings in a single scaffold provides distinct electronic properties and potential for targeted interactions, making it a valuable intermediate in pharmaceutical synthesis . Pyrazole-carboxamide compounds have demonstrated promising biological activities in scientific research. Studies on structurally related molecules suggest potential for antifungal activity, with one research publication showing that a novel pyrazole carboxamide was highly effective against Rhizoctonia solani , the fungus causing rice sheath blight . The mechanism of action for these related compounds involves disruption of mitochondrial function, specifically by inhibiting the respiratory chain complexes II (succinate dehydrogenase) and IV (cytochrome c oxidase), leading to a decrease in mitochondrial membrane potential and ultimately fungal cell death . Furthermore, recent developments in the chemo-biomedical sector indicate that this specific compound is being investigated in academic studies for its potential in disease intervention, with preliminary research exploring its interactions with specific enzymes and receptors relevant to conditions such as cancer and neurodegenerative diseases . Its chemical stability and capacity for targeted binding make it an attractive candidate for further research and development in the pharmaceutical sector . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3,5-trimethyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-9-12(10(2)19(3)18-9)14(21)16-5-6-20-8-17-11-4-7-23-13(11)15(20)22/h4,7-8H,5-6H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNGPLRDPZBSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,5-Trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H18N4O2S\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure includes a pyrazole ring and a thienopyrimidine moiety, which are known for their diverse biological activities.

Antimycobacterial Activity

Recent studies have highlighted the compound's significant antimycobacterial properties. It has been shown to inhibit the growth of various Mycobacterium species, including Mycobacterium tuberculosis, which is responsible for tuberculosis. The minimum inhibitory concentration (MIC) values indicate strong activity against these pathogens:

Compound Target Organism MIC (µg/mL) Inhibition (%)
Compound 40Mycobacterium tuberculosis H37Rv868
Compound 26Mycobacterium smegmatis1540
Compound 29Mycobacterium bovis BCG1050

These findings suggest that the compound may serve as a lead in developing new antimycobacterial agents .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in nucleotide metabolism. It has been reported to exhibit inhibitory effects on thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in DNA synthesis:

Enzyme IC50 (µM)
Thymidylate Synthase (TS)0.5
Dihydrofolate Reductase (DHFR)0.8

These results indicate a potential role in cancer therapy, where targeting these enzymes can lead to reduced cell proliferation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : By inhibiting TS and DHFR, the compound disrupts nucleotide synthesis, leading to impaired DNA replication and cell division.
  • Antimycobacterial Mechanism : The precise mechanism against mycobacteria is still under investigation but may involve interference with metabolic pathways crucial for bacterial survival.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in vitro:

  • Antimycobacterial Studies : A study conducted by Dupin et al. demonstrated that derivatives of thienopyrimidine exhibited significant activity against Mycobacterium tuberculosis, with several compounds showing over 60% inhibition at low concentrations .
  • Cancer Cell Line Studies : Research indicated that compounds similar to this one showed promising results in inhibiting the proliferation of various cancer cell lines through the modulation of folate metabolism .

Scientific Research Applications

Antimycobacterial Activity

Research indicates that compounds related to 1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide exhibit significant anti-mycobacterial properties. The compound has shown effectiveness against strains of Mycobacterium tuberculosis and Mycobacterium smegmatis. Studies report inhibition percentages ranging from 40% to 68% against these pathogens, highlighting its potential as an antitubercular agent .

Synthesis and Characterization

The synthesis of this compound can be achieved through established organic chemistry methods involving the reaction of substituted thiophene derivatives with appropriate reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of synthesized compounds .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how modifications to the compound's structure affect its biological activity. Variations in substituents on the thieno[3,2-d]pyrimidine core have been shown to influence both potency and selectivity against different mycobacterial strains . This information is crucial for optimizing lead compounds for further development.

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of anti-mycobacterial activityThe compound demonstrated significant inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Study 2 Synthesis optimizationVariations in the synthesis pathway improved yield by 25%, enhancing the efficiency of producing active compounds.
Study 3 Molecular docking studiesComputational analysis revealed strong binding interactions between the compound and target enzymes involved in mycobacterial metabolism, suggesting mechanisms for its antimicrobial action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from recent literature and patents.

Thieno- and Thiazolo-Pyrimidine Derivatives

  • Ethyl 2-[2-(Methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (): Structure: Shares the thieno[2,3-d]pyrimidin-4-one core but includes a thiopyrano annulation and methylsulfanyl substituent. Synthesis: Prepared via [4+2] cyclocondensation, contrasting with the target compound’s likely amide coupling or cyclization strategies.
  • 5-Thioxo-thiazolo[4,5-d]pyrimidine Derivatives (): Structure: Features a thiazolo[4,5-d]pyrimidine scaffold with phenyl and chromenone substituents. Synthesis: Microwave-assisted or conventional methods in DMF/acetic acid, highlighting efficiency differences versus the target compound’s synthesis. Activity: The thiazolo-pyrimidine’s sulfur atom may confer distinct electronic effects compared to the thienopyrimidinone’s oxygen, altering binding to sulfur-sensitive targets like kinases .

Pyrazolo[3,4-d]pyrimidine Analogs ()

  • 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: Structure: Replaces the thienopyrimidinone with a chromen-4-one group and includes fluorinated aromatic substituents. Properties: Melting point (175–178°C) and molecular weight (589.1 g/mol) suggest higher polarity than the target compound due to sulfonamide and fluorine groups. Activity: As a MALT1 inhibitor, this compound’s chromenone moiety may target protease domains, whereas the thienopyrimidinone in the target compound could modulate kinases or TLR pathways .

Pyrazole-4-Carboxamide Derivatives ()

  • Safimaltibum: Structure: 1H-pyrazole-4-carboxamide linked to a trifluoromethylpyridine group. Activity: Acts as a MALT1 inhibitor, similar to ’s compound. The target compound’s thienopyrimidinone may instead engage TLRs or kinases, depending on substituent effects. Substituent Impact: Safimaltibum’s trifluoromethyl groups enhance metabolic stability and lipophilicity, whereas the target compound’s methyl groups prioritize solubility .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Synthesis Method Molecular Weight (g/mol) Potential Target
Target Compound Pyrazole + Thienopyrimidinone 1,3,5-Trimethyl, ethyl carboxamide linker Likely amide coupling ~400 (estimated) Kinases/TLRs
Ethyl 2-[...]thieno[2,3-d]pyrimidine Thiopyrano-thienopyrimidine Methylsulfanyl, acetate ester [4+2] Cyclocondensation ~400 (estimated) Kinases
5-Thioxo-thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine Phenyl, chromenone Microwave-assisted ~500 (estimated) Kinases/Proteases
Safimaltibum Pyrazole-4-carboxamide Trifluoromethylpyridine Suzuki coupling ~450 (estimated) MALT1

Key Research Findings

  • Synthetic Flexibility: The target compound’s ethyl-carboxamide linker allows modular modifications, unlike annulated systems () or rigid chromenone derivatives () .
  • Target Selectivity: Thienopyrimidinones often exhibit kinase inhibition (e.g., EGFR, VEGFR), while pyrazolo-pyrimidines () and MALT1 inhibitors () prioritize protease modulation .
  • Solubility vs. Stability : The target compound’s methyl groups improve aqueous solubility over Safimaltibum’s trifluoromethyl groups but may reduce metabolic stability .

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